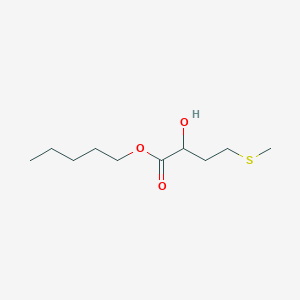

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester

Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (δ, ppm, CDCl₃):

- δ 0.90 (t, 3H, J = 7 Hz): Terminal -CH₃ of pentyl group

- δ 1.30–1.45 (m, 6H): -CH₂- groups in pentyl chain

- δ 2.12 (s, 3H): -S-CH₃

- δ 2.50–2.70 (m, 2H): -CH₂-S-

- δ 3.90–4.10 (m, 1H): -CH(OH)-

- δ 4.15 (t, 2H, J = 7 Hz): -O-CH₂- (ester linkage)

¹³C NMR (δ, ppm):

- δ 14.1 : Pentyl -CH₃

- δ 22.6–31.2 : Pentyl -CH₂-

- δ 35.8 : -S-CH₃

- δ 40.5 : -CH₂-S-

- δ 67.8 : -CH(OH)-

- δ 72.3 : -O-CH₂-

- δ 174.5 : Ester carbonyl (-COO-)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 3420 : O-H stretch (hydroxyl)

- 1740 : C=O stretch (ester carbonyl)

- 1260–1160 : C-O-C asymmetric stretch (ester)

- 1050 : S-C stretch

- 720 : C-S-C bending

Mass Spectrometry (MS)

- Molecular ion : m/z 220.3 ([M]⁺)

- Base peak : m/z 132 ([C₅H₁₀O₃S]⁺, loss of pentyl group)

- Fragments :

- m/z 88 ([C₅H₁₁O]⁺, pentyl oxonium ion)

- m/z 61 ([CH₂S-CH₃]⁺)

Crystallographic Data and Solid-State Structure

No published crystallographic data exists for this specific pentyl ester. However, analog studies of similar esters (e.g., methyl 2-hydroxy-4-methylsulfanylbutanoate) suggest:

- Crystal system : Monoclinic

- Space group : P2₁/c (common for chiral esters)

- Unit cell parameters (predicted):

- a = 10–12 Å

- b = 8–9 Å

- c = 12–14 Å

- β = 90–100°

Hydrogen bonding between the hydroxyl group and ester oxygen is expected to dominate packing interactions, with van der Waals forces contributing to the alignment of the pentyl chain.

Properties

CAS No. |

617673-80-0 |

|---|---|

Molecular Formula |

C10H20O3S |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

pentyl 2-hydroxy-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C10H20O3S/c1-3-4-5-7-13-10(12)9(11)6-8-14-2/h9,11H,3-8H2,1-2H3 |

InChI Key |

JFANVEYKDLUTDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(CCSC)O |

Origin of Product |

United States |

Preparation Methods

Free Radical Addition

One prominent method for synthesizing butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester involves the free radical addition of methyl mercaptan to 2-hydroxy-3-butenoic acid. The process includes the following steps:

Initiation : A free radical initiator (such as azobisisobutyronitrile) is used to generate radicals from methyl mercaptan.

Reaction Conditions : The reaction is typically conducted under controlled temperatures (50°C to 60°C) and pressures (50 to 70 psig) for several hours to ensure complete conversion.

Product Isolation : After the reaction, the product mixture is distilled under reduced pressure to isolate the desired ester.

Hydrolysis of Intermediates

Another method involves hydrolyzing intermediates such as 2-acetoxy-3-butenenitrile:

Hydrolysis Reaction : The nitrile is mixed with a suitable alcohol (e.g., methanol) and heated to reflux in the presence of a mineral acid (like sulfuric acid). This step converts the nitrile into an acid, which can then be further processed.

Purification : The resulting hydrolyzate is washed with solvents like ethyl acetate and dried using magnesium sulfate. The product is then purified by distillation.

Esterification Reaction

The direct esterification method can also be employed:

Reactants : Butanoic acid and an alcohol (in this case, pentanol) are reacted in the presence of an acid catalyst.

Mechanism : The alcohol attacks the carbonyl carbon of butanoic acid, leading to the formation of this compound and water as a by-product.

Conditions : This reaction typically requires heating under reflux conditions to drive the equilibrium toward ester formation.

The following table summarizes the key aspects of different preparation methods for this compound:

| Method | Key Reactants | Reaction Type | Conditions | Yield Potential |

|---|---|---|---|---|

| Free Radical Addition | Methyl mercaptan, 2-hydroxy-3-butenoic acid | Free radical addition | 50°C - 60°C, high pressure | High |

| Hydrolysis of Intermediates | 2-acetoxy-3-butenenitrile | Hydrolysis | Reflux with mineral acid | Moderate |

| Direct Esterification | Butanoic acid, Pentanol | Esterification | Reflux with acid catalyst | High |

Research indicates that this compound may influence metabolic pathways related to sulfur-containing amino acids and serve as a precursor for other biologically active compounds. Its parent compound has been extensively studied for its role as a methionine supplement in livestock feed due to its effects on growth performance and nutrient digestibility.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of this ester occurs under acidic or basic conditions, yielding the parent acid (2-hydroxy-4-(methylthio)butanoic acid) or its conjugate base:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl oxygen activates the electrophilic carbon, followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent elimination of pentanol regenerates the carboxylic acid .

-

Conditions :

-

Products :

Base-Catalyzed Saponification

-

Mechanism : Deprotonation of the ester by a strong base (e.g., NaOH) forms a carboxylate anion and pentanol.

-

Conditions :

-

Alkaline hydrolysis in methanol or ethanol at reflux temperatures.

-

Oxidation Reactions

The hydroxyl and methylthio groups are susceptible to oxidation:

Oxidation of the Hydroxyl Group

-

Mechanism : The hydroxyl group at the 2-position can oxidize to a ketone under strong oxidizing agents.

-

Conditions :

-

Products :

Oxidation of the Methylthio Group

-

Mechanism : The thioether group oxidizes to sulfoxide or sulfone derivatives.

-

Conditions :

-

Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

-

Transesterification Reactions

The ester group undergoes alcoholysis with other alcohols in the presence of acid catalysts:

-

Mechanism : Nucleophilic attack by a different alcohol on the electrophilic carbonyl carbon, displacing pentanol .

-

Conditions :

-

Methanol or ethanol with catalytic sulfuric acid at 60–80°C.

-

-

Products :

-

Corresponding methyl or ethyl esters of 2-hydroxy-4-(methylthio)butanoic acid.

-

Thermal Decomposition

At elevated temperatures (>150°C), the ester undergoes decomposition:

-

Pathways :

Biotransformation and Metabolic Pathways

In biological systems (e.g., poultry or ruminants), the ester is metabolized as follows:

-

Hydrolysis : Enzymatic cleavage by esterases releases HMBA and pentanol .

-

Conversion to Methionine : HMBA is oxidized to 2-oxo-4-(methylthio)butanoic acid (keto-methionine), which undergoes transamination to form L-methionine .

Key Metabolic Findings

-

HMBA is a precursor in the methionine salvage pathway via 5'-deoxy-5'-methylthioadenosine (MTA) .

-

Radiolabeled studies confirm HMBA is not synthesized from keto-methionine but serves as its precursor .

Reaction with Nucleophiles

The ester’s carbonyl carbon reacts with amines or thiols:

Scientific Research Applications

Nutritional Applications in Animal Feed

1. Methionine Supplementation:

- Role as a Methionine Analog: Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester serves as a methionine analog. Methionine is an essential amino acid critical for various biological processes, including protein synthesis and metabolism. The compound can be utilized to supplement diets deficient in methionine, particularly in poultry and livestock feeds .

- Impact on Growth Performance: Research indicates that supplementation with this ester can lead to improved growth rates in cattle. For instance, studies have shown that dietary inclusion of 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester (a related compound) significantly enhances weight gain and feed efficiency in beef cattle .

2. Effects on Ruminal Fermentation:

- Fermentation Dynamics: The compound has been studied for its effects on ruminal fermentation processes. In experiments involving beef cattle, it was observed that the addition of this compound influenced the microbial composition and fermentation characteristics within the rumen. Specifically, it was found to decrease concentrations of certain volatile fatty acids while promoting a healthier microbial environment .

- Nutrient Digestibility: Supplementation has also been linked to improvements in nutrient digestibility. For example, a study reported that increasing levels of 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester led to enhanced digestibility of dry matter and crude protein in finishing beef cattle .

Case Study 1: Beef Cattle Performance

In a controlled experiment involving Angus steers, researchers evaluated the effects of varying doses of this compound over a 120-day feeding period. The findings indicated:

- Weight Gain: Steers receiving the highest dosage (30 g/day) exhibited significant weight gain compared to control groups.

- Feed Efficiency: There was a notable improvement in feed conversion ratios among treated groups, suggesting enhanced nutrient utilization due to the compound's supplementation .

Case Study 2: Poultry Nutrition

A study focused on broiler chickens assessed the impact of dietary inclusion of this compound on growth performance and meat quality. Results showed:

- Growth Rates: Chickens fed with the supplemented diet had higher average daily gain compared to those on standard diets.

- Meat Quality: The meat from supplemented birds exhibited improved texture and flavor profiles, attributed to enhanced amino acid availability during growth stages .

Summary of Research Findings

| Application Area | Findings |

|---|---|

| Methionine Supplementation | Effective substitute for methionine; enhances growth performance in livestock |

| Ruminal Fermentation | Alters microbial composition; improves fermentation dynamics |

| Nutrient Digestibility | Increases digestibility of dry matter and crude protein |

| Overall Animal Performance | Significant improvements in weight gain and feed efficiency across multiple studies |

Mechanism of Action

The mechanism of action of butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester involves its interaction with various molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Alkyl Chain Length | Key Applications | Stability in Rumen |

|---|---|---|---|---|---|

| HMTBA (Free Acid) | C₅H₁₀O₃S | 150.19 g/mol | N/A | Rumen-stable methionine source | Moderate |

| HMTBA Isopropyl Ester (HMBi) | C₈H₁₆O₃S | 192.27 g/mol | 3-carbon branched | Dairy/beef cattle feed additive | High |

| HMTBA Methyl Ester | C₆H₁₂O₃S | 164.22 g/mol | 1-carbon | Experimental feed formulations | Low |

| HMTBA Pentyl Ester | C₁₀H₂₀O₃S | 220.33 g/mol* | 5-carbon linear | Potential rumen-stable methionine | High (inferred) |

| HMTBA Hexyl Ester | C₁₁H₂₂O₃S | 234.36 g/mol* | 6-carbon | Limited commercial use | Moderate |

*Molecular weights estimated based on structural analogs .

Functional Comparisons

Bioavailability and Absorption HMBi (Isopropyl Ester): Demonstrated high rumen escape (>40%) and intestinal absorption in cattle, improving milk yield and growth performance . HMTBA (Free Acid): Partially degraded in the rumen, with lower post-ruminal bioavailability compared to esters .

Metabolic Efficiency

- In dairy cows, HMBi increased plasma methionine levels by 18% compared to the free acid, correlating with a 5% boost in milk production .

- Esters like the pentyl derivative are hypothesized to hydrolyze more slowly than methyl or ethyl esters, prolonging methionine release .

Synthesis and Commercial Viability

- HMBi is commercially dominant due to optimized synthesis protocols and proven efficacy .

- Pentyl esters require specialized esterification steps (e.g., acid-catalyzed reactions), which may increase production costs .

Research Findings

- Rumen Fermentation : HMBi altered ruminal bacterial communities (e.g., increased Prevotella spp.) and reduced ammonia production, enhancing nitrogen utilization in beef cattle .

- Growth Performance : HMBi supplementation in goats improved feed efficiency by 12% and increased cashmere fiber yield .

- Comparative Limitations : Methyl and ethyl esters show rapid hydrolysis in the rumen, limiting their practical use compared to branched or longer-chain esters .

Data Tables

Table 1: Key Physicochemical Properties

| Property | HMTBA (Free Acid) | HMBi (Isopropyl Ester) | Pentyl Ester |

|---|---|---|---|

| Water Solubility (g/L) | 250 | 15 | <5 (estimated) |

| LogP (Octanol-Water) | -0.5 | 1.8 | ~3.0 (predicted) |

| Melting Point (°C) | 25–28 | -10 | Not reported |

| Stability in pH 5–7 | Moderate | High | High (inferred) |

Table 2: Efficacy in Animal Studies

Biological Activity

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester, also known as HMTBA pentyl ester, is a derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This compound has garnered interest due to its potential biological activities, particularly in animal nutrition and metabolism. This article reviews the biological activity of HMTBA pentyl ester, focusing on its effects on microbial composition, nutrient digestibility, and overall metabolic pathways.

Chemical Structure and Properties

The structural formula of HMTBA pentyl ester can be represented as follows:

This compound features a butanoic acid backbone with a hydroxy group and a methylthio substituent, which contribute to its unique chemical properties. The presence of the pentyl ester group enhances its solubility and biological activity compared to other esters of HMTBA.

The biological activity of HMTBA pentyl ester is primarily attributed to its interaction with various molecular targets in biological systems. The hydroxy and ester groups facilitate hydrogen bonding with biological macromolecules, while the methylthio group modulates reactivity and interactions with enzymes and receptors.

Key Mechanisms:

- Hydrogen Bonding : Involvement in stabilizing interactions with proteins.

- Enzyme Modulation : Potential influence on enzyme activity related to methionine metabolism.

- Microbial Interaction : Effects on microbial populations in the gastrointestinal tract.

Biological Activity in Animal Nutrition

HMTBA pentyl ester is primarily studied for its role as a methionine analog in animal nutrition. Methionine is an essential amino acid critical for protein synthesis and various metabolic processes.

Effects on Ruminants:

- Growth Performance : Supplementation with HMTBA pentyl ester has been shown to improve growth rates in cattle and poultry compared to traditional methionine sources .

- Nutrient Digestibility : Studies indicate that HMTBA enhances nutrient digestibility by altering rumen fermentation patterns. For instance, it increases the production of volatile fatty acids (VFAs) which are crucial for energy metabolism in ruminants .

- Microbial Composition : The compound positively influences the microbial community structure in the rumen, promoting beneficial bacteria that enhance fiber digestion .

Case Studies

Several studies highlight the efficacy of HMTBA pentyl ester in enhancing animal performance:

- Dairy Cattle Study :

- Beef Cattle Experiment :

- Goat Rumen Fermentation Study :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves esterification of 2-hydroxy-4-(methylthio)butanoic acid (HMB) with pentanol under acidic catalysis. Optimization of molar ratios (e.g., 1:1.2 acid:alcohol), temperature (80–100°C), and catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) is critical. Purity is assessed via GC-MS or HPLC, with attention to side products like unreacted HMB or diesters .

- Data Consideration : Hydrolysis of the ester under prolonged heating (>6 hours) may reduce yields. Stabilizers like antioxidants (e.g., BHT) are recommended for storage .

Q. How can researchers ensure accurate quantification of this compound in feed matrices or biological samples?

- Methodology : Reverse-phase HPLC with UV detection (210–220 nm) is widely used. Sample preparation involves extraction with methanol:water (70:30), followed by centrifugation and filtration. Validation parameters (linearity, LOD/LOQ) must be established due to matrix interference from proteins or lipids .

- Advanced Tip : Isotopic labeling (e.g., ¹³C-HMB-pentyl ester) coupled with LC-MS/MS improves specificity in complex matrices like ruminal fluid .

Advanced Research Questions

Q. What in vitro models are appropriate for studying the ruminal metabolism of this ester, and how do batch vs. continuous culture systems differ in outcomes?

- Experimental Design :

- Batch Cultures : Short-term (12–24 hr) incubations with rumen fluid quantify degradation kinetics. Substrate disappearance rates and volatile fatty acid (VFA) production are measured .

- Continuous Cultures (e.g., dual-flow fermenters): Mimic sustained ruminal conditions. Parameters like pH (6.0–6.5), dilution rate (3–5%/hr), and microbial protein synthesis are monitored .

Q. How does this ester compare to DL-methionine or HMB salts in bioavailability studies across monogastric species (e.g., poultry vs. swine)?

- Methodology : Dual-isotope tracer studies (³⁵S and ¹³C) in jejunal cannulated animals quantify absorption efficiency. Plasma HMB and methionine levels are tracked via LC-MS .

- Contradictions : Broiler chicks show 15–20% higher absorption of the ester than DL-methionine, while swine exhibit no significant difference. Hypotheses include species-specific esterase activity or gut microbiota .

Q. What molecular techniques are recommended to assess shifts in gut microbiota composition after supplementation with this compound?

- Approach : 16S rRNA sequencing (V4 region) of cecal or ruminal DNA, paired with qPCR for methanogens (e.g., Methanobrevibacter). Bioinformatics tools like QIIME2 or PICRUSt2 predict functional changes (e.g., sulfur metabolism pathways) .

- Data Interpretation : Supplementation reduces Clostridium spp. abundance but increases Prevotella, correlating with enhanced VFA production .

Methodological Challenges

Q. How can researchers address discrepancies in reported efficacy of this ester across studies (e.g., growth performance vs. nitrogen retention)?

- Resolution Strategies :

- Meta-Analysis : Pool data from studies with standardized protocols (e.g., NRC guidelines for basal diets) .

- Dose-Response Trials : Test 0.1–0.3% dietary inclusion levels to identify thresholds for optimal methionine equivalence .

Q. What are the critical stability considerations for this ester under varying storage conditions?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.